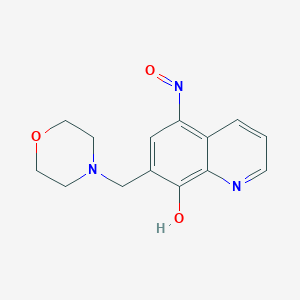
(5E)-5-(hydroxyimino)-7-(morpholin-4-ylmethyl)quinolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline backbone, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Morpholine Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with morpholine.
Hydroxyimino Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
(5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but a simpler structure.
Carbonyl Compounds: Compounds with a carbonyl group that undergo similar reactions.
2-Hydroxy-2-methylpropiophenone: A compound used in polymerization with some structural similarities.
Uniqueness
(5E)-5-(HYDROXYIMINO)-7-[(MORPHOLIN-4-YL)METHYL]-5,8-DIHYDROQUINOLIN-8-ONE is unique due to its combination of a quinoline core, hydroxyimino group, and morpholine substituent, which confer distinct chemical reactivity and biological activity compared to simpler compounds like allylamine or common carbonyl compounds.
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
7-(morpholin-4-ylmethyl)-5-nitrosoquinolin-8-ol |
InChI |
InChI=1S/C14H15N3O3/c18-14-10(9-17-4-6-20-7-5-17)8-12(16-19)11-2-1-3-15-13(11)14/h1-3,8,18H,4-7,9H2 |
InChI Key |
JPZGRPJDEHCMIR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-butyl-9-chloro-6H-indolo[2,3-b]quinoxaline](/img/structure/B15024116.png)
![azepan-1-yl[6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B15024122.png)
![N-(2-ethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B15024129.png)
![6-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-yloxy)-2-methyl-2H-pyridazin-3-one](/img/structure/B15024132.png)
![7-Methyl-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024138.png)
![13-(4-methylpiperidin-1-yl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B15024140.png)
![2,2,2-trifluoro-1-{2-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B15024147.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B15024150.png)
![1-(4-Ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024159.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15024160.png)
![2,2,2-trifluoro-1-{1-[2-(2-fluorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B15024167.png)
![7-(2-chlorobenzyl)-8-[(4-hydroxybutan-2-yl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15024177.png)
![N-(prop-2-en-1-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15024184.png)
![6,6-Dimethyl-9-(4-methylphenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B15024194.png)
